molecular formula C14H22N2O2S B6045917 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone

3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone

Cat. No.: B6045917
M. Wt: 282.40 g/mol
InChI Key: QOSWUJVCICEDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is a synthetic compound that belongs to the class of pyrimidinones. This compound has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus. In addition, it has been reported to exhibit anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions, which makes it suitable for use in a range of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for research on 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone. One area of research could focus on further elucidating the compound's mechanism of action, which would help to better understand its pharmacological effects. Another area of research could involve investigating the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and inflammatory diseases. Finally, future research could explore the potential of this compound as a tool for studying the biology of cancer cells and viruses.

Synthesis Methods

The synthesis of 3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of cyclohexylamine, ethyl 2-chloroacetate, and ethyl mercaptan in the presence of a base such as potassium carbonate. The reaction mixture is heated at reflux temperature for several hours to obtain the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-cyclohexyl-5-ethyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to exhibit anticancer, antitumor, and antiviral activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.

Properties

IUPAC Name

3-cyclohexyl-5-ethyl-2-ethylsulfanyl-6-hydroxypyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-11-12(17)15-14(19-4-2)16(13(11)18)10-8-6-5-7-9-10/h10,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSWUJVCICEDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)C2CCCCC2)SCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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